N~1~,N~4~-Diphenyl-N~1~,N~4~-bis(3,4,5-triphenylthiophen-2-yl)benzene-1,4-diamine
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Overview
Description
N~1~,N~4~-Diphenyl-N~1~,N~4~-bis(3,4,5-triphenylthiophen-2-yl)benzene-1,4-diamine is a complex organic compound known for its unique structural properties and applications in various fields. This compound is characterized by its electron-rich nature, making it a valuable material in organic electronics, particularly in the development of hole transport and hole injection layers in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Diphenyl-N~1~,N~4~-bis(3,4,5-triphenylthiophen-2-yl)benzene-1,4-diamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzene-1,4-diamine with 3,4,5-triphenylthiophene derivatives under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide (NaOH) and conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as sublimation are employed to obtain ultra-pure grades of the compound, which are essential for its application in high-performance electronic devices .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Diphenyl-N~1~,N~4~-bis(3,4,5-triphenylthiophen-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to its amine form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH~4~) for reduction, and various halides for substitution reactions. These reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
N~1~,N~4~-Diphenyl-N~1~,N~4~-bis(3,4,5-triphenylthiophen-2-yl)benzene-1,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the development of electronic devices, particularly in OLEDs and perovskite solar cells, where it serves as a hole transport or hole injection layer material
Mechanism of Action
The mechanism by which N1,N~4~-Diphenyl-N~1~,N~4~-bis(3,4,5-triphenylthiophen-2-yl)benzene-1,4-diamine exerts its effects is primarily related to its electron-rich nature. In electronic devices, it facilitates the transport of holes (positive charge carriers) by reducing the hole injection barrier at interfaces, thereby improving current efficiency and device performance. The molecular targets and pathways involved include interactions with the emitting layer of OLEDs, where it helps balance the holes and electrons .
Comparison with Similar Compounds
Similar Compounds
N~1~,N~4~-Diphenyl-N~1~,N~4~-bis(4-pyridyl)benzene-1,4-diamine: Another electron-rich compound used in organic electronics.
N~1~,N~4~-Diphenyl-N~1~,N~4~-bis(4-butylphenyl)benzene-1,4-diamine: Used in the synthesis of charge transport and light-emitting polymers
Uniqueness
N~1~,N~4~-Diphenyl-N~1~,N~4~-bis(3,4,5-triphenylthiophen-2-yl)benzene-1,4-diamine stands out due to its unique structural properties, which provide enhanced electron-rich characteristics. This makes it particularly effective in reducing hole injection barriers and improving current efficiency in electronic devices, distinguishing it from other similar compounds .
Properties
CAS No. |
351424-68-5 |
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Molecular Formula |
C62H44N2S2 |
Molecular Weight |
881.2 g/mol |
IUPAC Name |
1-N,4-N-diphenyl-1-N,4-N-bis(3,4,5-triphenylthiophen-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C62H44N2S2/c1-9-25-45(26-10-1)55-57(47-29-13-3-14-30-47)61(65-59(55)49-33-17-5-18-34-49)63(51-37-21-7-22-38-51)53-41-43-54(44-42-53)64(52-39-23-8-24-40-52)62-58(48-31-15-4-16-32-48)56(46-27-11-2-12-28-46)60(66-62)50-35-19-6-20-36-50/h1-44H |
InChI Key |
LXMAAOXGFYYCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=C(C(=C(S7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
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